N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Chemical Identity Quality Control Procurement Specification

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1421444-91-8, molecular formula C₁₃H₁₉N₃O₂, molecular weight 249.31 g/mol) is a fully synthetic small-molecule piperidine derivative bearing an N-ethyl urea terminus and a 4-(pyridin-2-yloxy) substituent. Publicly indexed physicochemical characterisation remains sparse; verified data are limited to its molecular identity and inclusion within the broader piperidine-carboxamide patent landscape.

Molecular Formula C13H19N3O2
Molecular Weight 249.314
CAS No. 1421444-91-8
Cat. No. B2613682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide
CAS1421444-91-8
Molecular FormulaC13H19N3O2
Molecular Weight249.314
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=CC=CC=N2
InChIInChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17)
InChIKeyWVMNCWDLJYRLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Identity of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1421444-91-8)


N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1421444-91-8, molecular formula C₁₃H₁₉N₃O₂, molecular weight 249.31 g/mol) is a fully synthetic small-molecule piperidine derivative bearing an N-ethyl urea terminus and a 4-(pyridin-2-yloxy) substituent . Publicly indexed physicochemical characterisation remains sparse; verified data are limited to its molecular identity and inclusion within the broader piperidine-carboxamide patent landscape [1]. The compound has been referenced in the context of piperidine-containing kinase inhibitor programmes, but quantitative selectivity, potency, ADME, and in vivo datasets traceable to this CAS number are not retrievable from authoritative, exclusion-compliant sources at the time of analysis.

Identity confirmed Unique InChI Key and SMILES distinguish from analogs
Patent-class alignment Markush structure in renin inhibitor patent family
Data gap No compound-specific potency, selectivity or ADME data

Why Generic In-Class Substitution of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide Carries Undefined Risk


Piperidine-1-carboxamides with varying N-alkyl and 4-oxy substituents exhibit profound differences in target engagement and selectivity that cannot be predicted from scaffold identity alone. In the N-pyridyl-substituted carboxypiperidine amide class, subtle modifications to the N-alkyl terminus and the pyridyl-oxy linker geometry have been shown to shift the mechanism from prokaryotic translation inhibition to eukaryotic kinase modulation [1]. Without compound-specific potency, selectivity, and ADME data verified for CAS 1421444-91-8, assuming functional interchangeability with its closest homologues (e.g., N-phenethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide, CAS 950646-55-6, or 4-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide) introduces uncontrolled experimental variables. Procurement decisions that treat these analogs as substitutes risk incompatible target profiles, confounding SAR interpretation, and irreproducible biological results .

N-alkyl sensitivity The N-ethyl group may confer distinct target engagement compared to bulkier aryl/cycloalkyl analogs; published carboxypiperidine amides show mechanism switches tied to N-substituent identity.
Target class divergence Close homologues are claimed as renin inhibitors, while other piperidine-1-carboxamides act on FAAH or kinases. Assuming interchangeability risks off-target pathway activation.
Unvalidated biological profile No matched-assay data exist for this CAS number; any substitution without de novo validation may produce irreproducible results.

Quantitative Differentiation Evidence for N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1421444-91-8)


Molecular Identity Verification as the Primary Procurement-Grade Differentiator

The most robustly verifiable differentiation parameter for CAS 1421444-91-8 is its unambiguous molecular identity. The compound has a unique InChI Key (WVMNCWDLJYRLTF-UHFFFAOYSA-N) and a canonical SMILES (CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2) that distinguish it from all other piperidine-1-carboxamide analogs . This identity is confirmed by the CAS registry assignment and is consistent with the molecular formula C₁₃H₁₉N₃O₂. In the absence of published bioactivity data for this compound, molecular identity verification (e.g., by LC-MS, ¹H/¹³C NMR, and HRMS) is the only procurement-grade differentiator that can be guaranteed at the time of sourcing.

Molecular identity
Specification review
InChI Key: WVMNCWDLJYRLTF-UHFFFAOYSA-N; SMILES: CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2; MW 249.31; C₁₃H₁₉N₃O₂
Procurement-grade gate: identity verification against closest analog (CAS 950646-55-6, MW 325.40) avoids wrong compound delivery.
LC-MS, NMR or HRMS confirmation recommended; no bioactivity data attached.
Chemical Identity Quality Control Procurement Specification

Scaffold-Class Biological Potential: Piperidine-Carboxamide Renin Inhibitor Patent Landscape

CAS 1421444-91-8 falls within the Markush structure of piperidine carboxylic acid amide derivatives claimed as renin inhibitors in US Patent Application 20080214598 [1]. The patent explicitly links the 4-(pyridin-2-yloxy)piperidine-1-carboxamide scaffold to renin inhibition, a mechanism relevant to hypertension and renal protection. While no specific IC₅₀ or Ki value for CAS 1421444-91-8 is disclosed in the patent, the class-level claim provides a rationale for its investigation in renin-dependent pathways, distinguishing it from piperidine-1-carboxamides claimed for unrelated targets (e.g., FAAH, kinase inhibition).

Patent class (renin)
Class-level inference
Subsumed under Formula (I) of US 20080214598; claimed as renin inhibitor.
Aligns compound with RAS research; distinguishes from FAAH/kinase-class piperidine carboxamides.
No compound-specific IC₅₀/Ki disclosed; patent classification alone does not confirm potency.
Renin Inhibition Cardiovascular Pharmacology Patent-Backed Compound Class

N-Alkyl Substitution Differentiates Scaffold from Prokaryote Translation Inhibitor Leads

The N-pyridyl-substituted carboxypiperidine amide chemotype was identified through high-throughput screening as a novel class of prokaryote translation inhibitors [1]. The published lead compounds in this series carry specific N-alkyl substitutions (primarily aryl and cycloalkyl groups) that are critical for ribosomal target engagement. CAS 1421444-91-8, with its N-ethyl substituent, represents the minimal alkyl variant within this chemotype. Although no direct translation inhibition data are available for this specific compound, the N-ethyl group is predicted to confer substantially different ribosome-binding properties compared to the bulkier, aromatic N-substituents present in the characterised antibacterial leads.

Prokaryote transl. inhibitor scaffold
Data to verify
N-pyridyl carboxypiperidine amide chemotype identified via HTS; published leads carry aryl/cycloalkyl N-substituents. CAS 1421444-91-8 carries minimal N-ethyl group.
Not a validated substitute for antibacterial leads; structural divergence implies unmeasured activity shift.
Untested in E. coli dual-reporter assay; requires de novo translation inhibition validation.
Antibacterial Translation Inhibition SAR Differentiation

Evidence-Constrained Application Scenarios for N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide


Renin-Angiotensin System (RAS) Probe Development – Patent-Guided Hypothesis Testing

Based on its inclusion in the Markush claims of US 20080214598 [1], CAS 1421444-91-8 is best positioned as a starting point for renin inhibitor probe development. The N-ethyl urea motif provides a hydrogen-bond donor/acceptor framework compatible with aspartyl protease active-site engagement. Its low molecular weight (249.31 Da) is favourable for lead-like property optimisation. Procurement for this use case is appropriate only when accompanied by in-house renin enzymatic assay validation, as no public potency data confirm the patent-class inference.

Scaffold-Hopping Reference Compound for Carboxypiperidine Amide SAR Studies

The compound's N-ethyl substituent makes it a suitable minimal alkyl reference point for SAR campaigns exploring the carboxypiperidine amide chemical space. When compared to bulkier N-substituted analogs (e.g., N-phenethyl, N-benzhydryl, or N-(2-trifluoromethyl)phenyl variants), the N-ethyl derivative enables systematic deconvolution of steric and lipophilic contributions to target binding. This application is supported by the structural patent landscape [2] and the published chemotype pharmacology [3], though compound-specific binding data must be generated by the end user.

Synthetic Intermediate for Diversified Piperidine-Carboxamide Libraries

Given its straightforward two-component synthesis from 4-(pyridin-2-yloxy)piperidine and ethyl isocyanate, CAS 1421444-91-8 can serve as a versatile intermediate for further derivatisation. The pyridyl-oxy group permits metal-catalysed cross-coupling or nucleophilic aromatic substitution, while the urea moiety can be alkylated or acylated. This scenario is strictly a synthetic utility argument and does not imply any intrinsic biological superiority of the compound itself.

Application
Selection Property
Validation Focus
Renin pathway hypothesis testing
Renin patent-class alignment; urea motif compatible with aspartyl protease
In-house renin enzymatic assay validation required
Carboxypiperidine amide SAR studies
Minimal N-ethyl reference point for steric/lipophilic deconvolution
Comparative binding profiling against bulkier N-substituted analogs
Piperidine-carboxamide library synthesis
Synthetic versatility of pyridyl-oxy and urea handles
Derivatization feasibility and yield assessment
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